1-Benzhydryl-3-(4-chlorophenyl)urea
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Overview
Description
1-Benzhydryl-3-(4-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-chlorophenyl)urea typically involves the reaction of benzhydrylamine with 4-chlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzhydrylamine+4-Chlorophenyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. This inhibition helps in controlling postprandial blood glucose levels, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
1-Benzhydryl-3-phenylurea: Similar structure but lacks the chlorine atom in the phenyl ring.
1-Benzhydryl-3-phenylthiourea: Contains a sulfur atom in place of the oxygen in the urea moiety.
Comparison: 1-Benzhydryl-3-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
1-benzhydryl-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJAIBMMAFVVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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